Benzo[4,5]cyclohepta[1,2,3-fg]acenaphthylene
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Overview
Description
Benzo[4,5]cyclohepta[1,2,3-fg]acenaphthylene is a complex polycyclic aromatic hydrocarbon. It is a nonalternant isomer of benzo[a]pyrene, a potent carcinogen. This compound is of interest due to its unique structure and potential biological activities .
Preparation Methods
The synthesis of benzo[4,5]cyclohepta[1,2,3-fg]acenaphthylene involves several steps. One method includes the rhodium-catalyzed mono-ortho C–H activation/carbenoid insertion/aldol-type cyclization of 3-aldehyde-2-phenyl-1H-indoles with diazo compounds . This method provides a novel approach to synthesizing this compound with a broad range of substrate scope in an air atmosphere.
Chemical Reactions Analysis
Benzo[4,5]cyclohepta[1,2,3-fg]acenaphthylene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Benzo[4,5]cyclohepta[1,2,3-fg]acenaphthylene has several scientific research applications. It is used in the study of polycyclic aromatic hydrocarbons and their biological activities. This compound is also of interest in organic spintronics and quantum computing due to its unique electronic and magnetic properties . Additionally, it is used in the synthesis of other complex polycyclic compounds .
Mechanism of Action
The mechanism of action of benzo[4,5]cyclohepta[1,2,3-fg]acenaphthylene involves its interaction with various molecular targets and pathways. Its effects are mediated through its unique structure, which allows it to interact with specific biological molecules. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Benzo[4,5]cyclohepta[1,2,3-fg]acenaphthylene is similar to other polycyclic aromatic hydrocarbons, such as benzo[a]pyrene and benzo[a]naphth[3,4,4a,5-cde]azulene . it is unique due to its specific structure and the resulting biological activities. Other similar compounds include acenaphthylene and its derivatives .
Properties
CAS No. |
63055-05-0 |
---|---|
Molecular Formula |
C20H12 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
pentacyclo[11.5.2.02,7.010,19.016,20]icosa-1(18),2,4,6,8,10(19),11,13(20),14,16-decaene |
InChI |
InChI=1S/C20H12/c1-2-4-17-13(3-1)5-6-16-10-9-14-7-8-15-11-12-18(17)20(16)19(14)15/h1-12H |
InChI Key |
NTOLKEXBQWGPHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C4C2=CC=C5C4=C(C=C3)C=C5 |
Origin of Product |
United States |
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